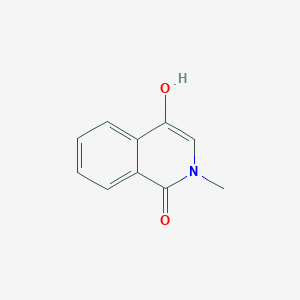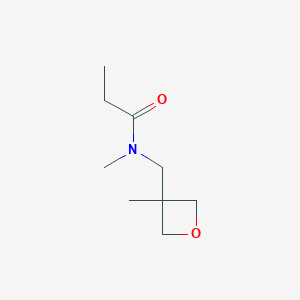
3-Aminoisoquinoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminoisoquinolina-7-carbonitrilo es un compuesto heterocíclico con la fórmula molecular C10H7N3. Es un derivado de la isoquinolina, una estructura que está ampliamente distribuida en varios productos naturales y tiene una importancia biológica y medicinal significativa . La estructura única del 3-Aminoisoquinolina-7-carbonitrilo lo convierte en un andamiaje valioso en la síntesis de compuestos biológicamente activos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Uno de los métodos eficientes para sintetizar 3-Aminoisoquinolina-7-carbonitrilo implica una transanulación intramolecular sin metales en un solo recipiente de 1-sulfonil-4-(2-aminometilfenil)-1,2,3-triazoles . Este método proporciona una ruta de síntesis fácil a partir de materiales de partida fácilmente disponibles. Otros enfoques sintéticos incluyen la aminación directa de 3-haloisoquinolina con amida de sodio, amoníaco acuoso o amina cíclica . Además, la ciclocondensación de 2-cianometil benzoaldehídos o 2-acilfenilacetonitrilos con aminas es otra opción accesible .
Métodos de Producción Industrial: Los métodos de producción industrial para 3-Aminoisoquinolina-7-carbonitrilo no están ampliamente documentados. Las rutas sintéticas mencionadas anteriormente se pueden adaptar para la producción a gran escala con una optimización adecuada de las condiciones de reacción y la ampliación de los procesos.
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-Aminoisoquinolina-7-carbonitrilo sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo amino en el compuesto puede participar en reacciones de sustitución con varios reactivos.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se emplean comúnmente.
Sustitución: Se pueden usar reactivos como halógenos, haluros de alquilo o haluros de acilo para reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de isoquinolina, mientras que las reacciones de sustitución pueden producir varias isoquinolinas sustituidas .
Aplicaciones Científicas De Investigación
3-Aminoisoquinolina-7-carbonitrilo tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del 3-Aminoisoquinolina-7-carbonitrilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .
Compuestos Similares:
3-Aminoisoquinolina: Un compuesto estrechamente relacionado con características estructurales y aplicaciones similares.
7-Isoquinolinocarbonitrilo: Otro compuesto relacionado con un patrón de sustitución diferente en el anillo de isoquinolina.
Quinoxalinas: Compuestos con una estructura heterocíclica similar pero diferentes posiciones de átomos de nitrógeno.
Singularidad: 3-Aminoisoquinolina-7-carbonitrilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Comparación Con Compuestos Similares
3-Aminoisoquinoline: A closely related compound with similar structural features and applications.
7-Isoquinolinecarbonitrile: Another related compound with a different substitution pattern on the isoquinoline ring.
Quinoxalines: Compounds with a similar heterocyclic structure but different nitrogen atom positions.
Uniqueness: 3-Aminoisoquinoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
1337879-47-6 |
|---|---|
Fórmula molecular |
C10H7N3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-aminoisoquinoline-7-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-7-1-2-8-4-10(12)13-6-9(8)3-7/h1-4,6H,(H2,12,13) |
Clave InChI |
CZGFHWRSZXGBCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NC=C2C=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)

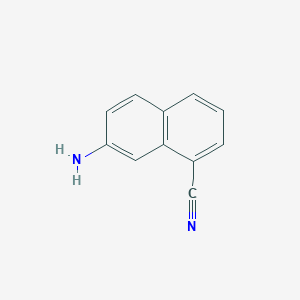
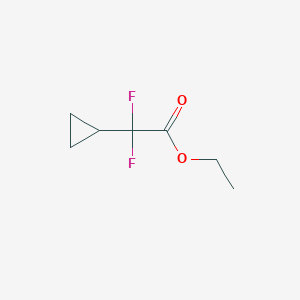




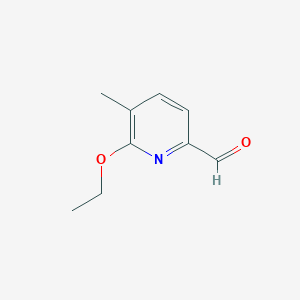
![(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)methanamine](/img/structure/B11916581.png)
